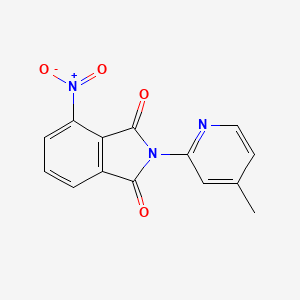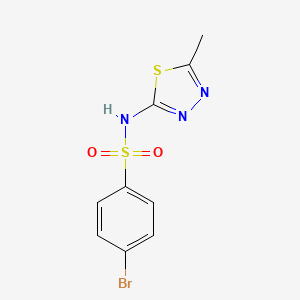
2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula C13H8N4O4. It is also known as MNID or Menadione. This chemical compound is widely used in scientific research due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its ability to act as a vitamin K analog. It is involved in the carboxylation of glutamic acid residues in proteins, which is a crucial step in the activation of clotting factors. It also acts as an electron acceptor in photosynthesis, which is necessary for the production of ATP.
Biochemical and Physiological Effects:
2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It also plays a crucial role in blood clotting and coagulation. Additionally, it is involved in the production of ATP in photosynthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, it is involved in blood clotting and coagulation, which makes it useful in studies related to hemostasis. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research related to 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as an anti-cancer agent and to develop more effective cancer treatments based on its mechanism of action. Another direction is to study its potential use in the treatment of blood clotting disorders. Additionally, further research can be done to explore its potential use in photosynthesis and the production of ATP.
Synthesis Methods
The synthesis of 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione can be achieved by reacting 4-methyl-2-pyridinecarboxylic acid with nitric acid and sulfuric acid. The reaction yields 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione as a yellow crystalline solid.
Scientific Research Applications
2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione is widely used in scientific research due to its various biochemical and physiological effects. It is used as a vitamin K analog in studies related to blood clotting and coagulation. It is also used as an electron acceptor in photosynthesis research. Additionally, it is used in cancer research as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-5-6-15-11(7-8)16-13(18)9-3-2-4-10(17(20)21)12(9)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIYCNPVNBXZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)


![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)